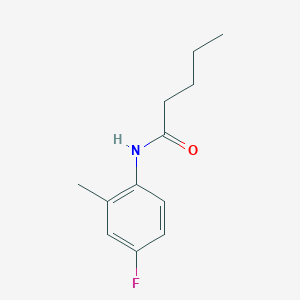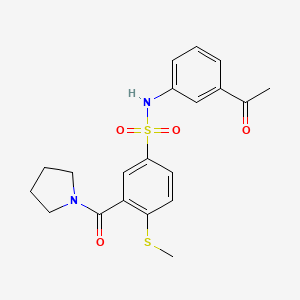![molecular formula C19H19ClN4S B4645140 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4645140.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2, which are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi, as well as its anti-inflammatory properties. In vivo studies have shown that this compound can reduce tumor growth in animal models, indicating its potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has several advantages and limitations for lab experiments. Its advantages include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit enzyme activity, and its anti-inflammatory properties. Its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its mechanism of action in more detail, including its effect on other enzymes and cellular processes. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, which could increase its potential for use in various experiments.
Aplicaciones Científicas De Investigación
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial activities. In biochemistry, it has been studied for its effect on enzyme activity and protein expression. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c20-17-9-5-4-8-16(17)14-24-13-11-18(23-24)22-19(25)21-12-10-15-6-2-1-3-7-15/h1-9,11,13H,10,12,14H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCSMKLGOAYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NN(C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chlorophenyl)-5,8-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B4645062.png)
![N-(2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4645065.png)
![methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B4645078.png)
![1-(2,2-dimethylpropanoyl)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4645091.png)
![3-(3-chloro-4-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4645092.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4645109.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-4-tert-butylbenzenesulfonohydrazide](/img/structure/B4645112.png)
![3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4645115.png)
![4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4645123.png)


![5-(3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4645139.png)
![7-[(2-fluorobenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4645149.png)